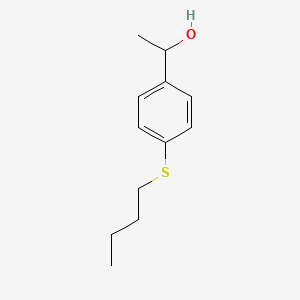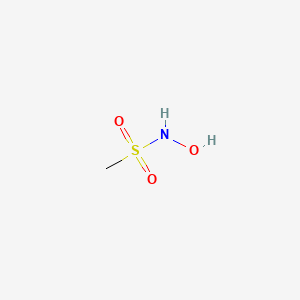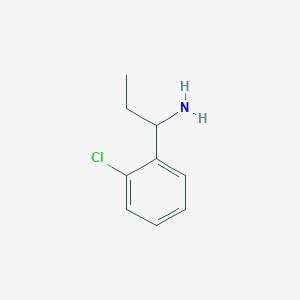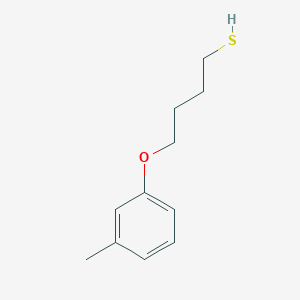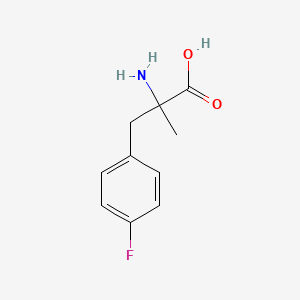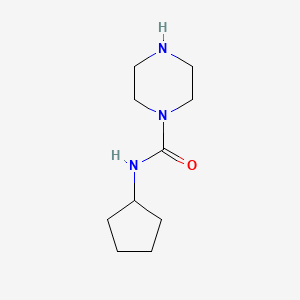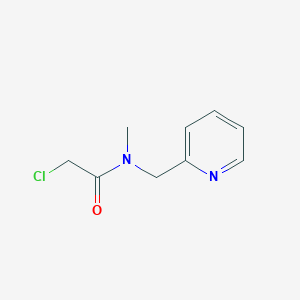![molecular formula C11H17NO B7847035 1-[4-(Dimethylamino)phenyl]-1-propanol](/img/structure/B7847035.png)
1-[4-(Dimethylamino)phenyl]-1-propanol
説明
1-[4-(Dimethylamino)phenyl]-1-propanol is an organic compound characterized by a phenyl ring substituted with a dimethylamino group and a propanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of 1-[4-(Dimethylamino)phenyl]-1-propanone: This method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or methanol.
Grignard Reaction: Another approach is the Grignard reaction, where phenyl magnesium bromide reacts with ethyl formate followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reduction reactions using cost-effective and scalable reducing agents. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity.
化学反応の分析
Oxidation: 1-[4-(Dimethylamino)phenyl]-1-propanol can be oxidized to the corresponding ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 1-[4-(Dimethylamino)phenyl]-1-propane using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
Substitution Reactions: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent.
Substitution: Acyl chlorides, alkyl halides, pyridine as base.
Major Products Formed:
Ketone (1-[4-(Dimethylamino)phenyl]-1-propanone)
Alkane (1-[4-(Dimethylamino)phenyl]-1-propane)
Ester or Ether derivatives
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.
Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 1-[4-(Dimethylamino)phenyl]-1-propanol exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
1-[4-(Dimethylamino)phenyl]ethanol: Similar structure but with an ethyl group instead of propyl.
1-[4-(Dimethylamino)phenyl]propanone: The ketone form of the compound.
4-(Dimethylamino)phenol: A phenol derivative with a similar dimethylamino group.
Uniqueness: 1-[4-(Dimethylamino)phenyl]-1-propanol is unique due to its combination of a phenyl ring with a dimethylamino group and a propanol moiety, which imparts distinct chemical and physical properties compared to its analogs.
特性
IUPAC Name |
1-[4-(dimethylamino)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-11(13)9-5-7-10(8-6-9)12(2)3/h5-8,11,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDORHHXSGBNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



